molecular formula C18H13Cl2N3O4S B14150968 2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 438613-33-3

2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B14150968
CAS No.: 438613-33-3
M. Wt: 438.3 g/mol
InChI Key: TYUMXIWDWYIZFI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenoxy group, a nitrophenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 4-(4-nitrophenyl)-1,3-thiazol-2-amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation[4][4]. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, making it a potential anticancer agent[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the nitrophenyl and thiazolyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a multifunctional molecule in various research and industrial applications .

Properties

CAS No.

438613-33-3

Molecular Formula

C18H13Cl2N3O4S

Molecular Weight

438.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C18H13Cl2N3O4S/c1-10(27-16-7-4-12(19)8-14(16)20)17(24)22-18-21-15(9-28-18)11-2-5-13(6-3-11)23(25)26/h2-10H,1H3,(H,21,22,24)

InChI Key

TYUMXIWDWYIZFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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